N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS No.: 1291486-94-6
Cat. No.: VC2993841
Molecular Formula: C15H16N4O2S
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291486-94-6 |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
| Standard InChI | InChI=1S/C15H16N4O2S/c1-10-7-11(2)9-13(8-10)18-22(20,21)14-5-4-6-19-12(3)16-17-15(14)19/h4-9,18H,1-3H3 |
| Standard InChI Key | GOUKALHXZMEXON-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C)C |
Introduction
Chemical Structure and Properties
Molecular Identification and Basic Properties
N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic organic compound with the molecular formula C15H16N4O2S and a molecular weight of 316.4 g/mol. The compound is identified by CAS number 1291486-94-6 and has been cataloged in chemical databases with the InChI Key GOUKALHXZMEXON-UHFFFAOYSA-N. The SMILES notation for this compound is CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C)C, representing its structural arrangement in simplified linear form.
The compound belongs to the class of triazolopyridine sulfonamides, which are heterocyclic compounds containing a triazole ring fused to a pyridine ring with a sulfonamide functional group. This particular molecule features a 3-methyl substituent on the triazole ring and a 3,5-dimethylphenyl group attached to the sulfonamide nitrogen. These structural elements contribute to its unique chemical properties and biological activities.
Structural Characteristics
The core structure of N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide consists of a triazolo[4,3-a]pyridine scaffold, which is a bicyclic heterocyclic system formed by the fusion of a 1,2,4-triazole ring with a pyridine ring . This scaffold provides rigidity to the molecule and serves as a platform for the attachment of functional groups.
The compound contains several key functional groups:
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A 1,2,4-triazole ring fused to a pyridine ring, forming the triazolo[4,3-a]pyridine core
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A methyl group at position 3 of the triazole ring
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A sulfonamide group (SO2NH) at position 8 of the pyridine ring
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A 3,5-dimethylphenyl group attached to the sulfonamide nitrogen
The presence of both hydrophobic (methyl groups, aromatic rings) and hydrophilic (sulfonamide) moieties contributes to the compound's balanced physicochemical profile, which is important for membrane permeability and target binding.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, beginning with the construction of the triazolopyridine core followed by functionalization with the sulfonamide group and attachment of the 3,5-dimethylphenyl moiety.
One approach to synthesizing the triazolo[4,3-a]pyridine scaffold involves the reaction of pyridine derivatives with appropriate reagents to form the fused triazole ring. For example, research in pyridinyl-1,2,4-triazolo[4,3-a]pyridines has demonstrated that the principal route to required intermediate 2-chloropyridines can be based on rearrangements of mono N-oxides of bipyridines with phosphorus oxychloride . This reaction can produce chloro-isomers that serve as precursors for further transformations.
The sulfonamide functionality can be introduced at position 8 of the pyridine ring through sulfonylation reactions, typically involving the use of chlorosulfonic acid or similar reagents to form a sulfonyl chloride intermediate, which can then react with 3,5-dimethylaniline to form the desired sulfonamide .
Reaction Conditions and Optimization
The successful synthesis of N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide depends on carefully controlled reaction conditions. The formation of the triazolopyridine core may require elevated temperatures and extended reaction times to ensure complete cyclization. For example, reactions involving N-oxides of bipyridines with phosphorus oxychloride typically require controlled heating to facilitate the rearrangement process .
The sulfonamide formation step is typically carried out under basic conditions to neutralize the hydrogen chloride generated during the reaction of the sulfonyl chloride with the amine. Common bases used in such reactions include pyridine, triethylamine, or inorganic bases such as sodium or potassium carbonate .
Optimization of reaction conditions, including temperature, solvent selection, reaction time, and the use of catalysts, can significantly influence the yield and purity of the final product. Careful monitoring of the reaction progress using analytical techniques such as thin-layer chromatography or high-performance liquid chromatography is essential for determining the optimal endpoint of each reaction step.
Purification and Characterization
Purification of N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide typically involves a combination of techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography. The choice of purification method depends on the specific impurities present and the scale of the synthesis.
Characterization of the purified compound can be accomplished using various analytical techniques. Nuclear magnetic resonance spectroscopy provides valuable information about the structure of the compound, including the position and environment of hydrogen and carbon atoms . Mass spectrometry can confirm the molecular weight and provide insights into the fragmentation pattern of the molecule . Infrared spectroscopy can identify key functional groups, such as the sulfonamide moiety, based on their characteristic absorption bands.
Biological Activities and Pharmacological Properties
Antimalarial Activity
Triazolopyridine compounds bearing sulfonamide substituents have demonstrated significant antimalarial activity in research studies. Investigations into a novel series of triazolo[4,3-a]pyridine sulfonamides as antimalarial agents have identified compounds with promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
For example, research has shown that structurally related compounds such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamide exhibited good antimalarial activity with an inhibitory concentration (IC50) of 2.24 μM against Plasmodium falciparum . This suggests that the triazolopyridine sulfonamide scaffold represents a promising starting point for the development of novel antimalarial agents.
Structure-Activity Relationships
Understanding the relationship between the structure of N-(3,5-dimethylphenyl)-3-methyl-[1, triazolo[4,3-a]pyridine-8-sulfonamide and its biological activities is crucial for the rational design of optimized derivatives with enhanced therapeutic properties. Several structural features have been identified as important determinants of activity in triazolopyridine sulfonamides:
Table 1 presents a comparison of N-(3,5-dimethylphenyl)-3-methyl-[1, triazolo[4,3-a]pyridine-8-sulfonamide with structurally similar compounds, highlighting the key structural differences that may influence biological activity.
Table 1: Comparison of N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide with Structurally Similar Compounds
Structure-Activity Relationship Studies
Impact of Substitution Patterns
Detailed studies on triazolopyridine sulfonamides have revealed important insights into how structural modifications affect biological activity. The substitution pattern on both the triazolopyridine core and the phenyl ring attached to the sulfonamide plays a crucial role in determining the compound's interaction with biological targets.
Research has shown that the position of the sulfonamide group on the pyridine ring significantly influences antimalarial activity. For instance, compounds with the sulfonamide at position 6 of the pyridine ring, such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamide, have demonstrated potent antimalarial activity with IC50 values as low as 2.24 μM . This suggests that the precise positioning of the sulfonamide group affects the compound's ability to interact with its target in the malaria parasite.
The substituents on the phenyl ring attached to the sulfonamide nitrogen also play an important role in modulating activity. The presence of electron-donating groups (such as methyl or methoxy) or electron-withdrawing groups (such as halogens) can influence the electronic properties of the sulfonamide nitrogen and, consequently, its interaction with target proteins .
Molecular Optimization Strategies
Based on structure-activity relationship studies, several strategies can be employed to optimize the biological activity of N-(3,5-dimethylphenyl)-3-methyl-[1, triazolo[4,3-a]pyridine-8-sulfonamide and related compounds:
Comparative Biological Activities
The biological activities of various triazolopyridine sulfonamides have been studied, providing valuable insights into the potential applications of N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide and related compounds. Table 2 summarizes the reported biological activities of selected triazolopyridine sulfonamides.
Table 2: Biological Activities of Selected Triazolopyridine Sulfonamides
These comparative data highlight the versatility of the triazolopyridine sulfonamide scaffold and suggest that N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide may possess similar biological activities, warranting further investigation.
Analytical Characterization Methods
Spectroscopic Analysis
Spectroscopic techniques play a crucial role in the characterization and quality control of N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide and related compounds. Nuclear magnetic resonance spectroscopy, both proton (1H) and carbon-13 (13C), provides detailed information about the structure of these compounds, allowing for the confirmation of their identity and assessment of their purity .
For triazolopyridine sulfonamides, the 1H nuclear magnetic resonance spectrum typically shows characteristic signals for the aromatic protons of both the triazolopyridine core and the phenyl ring, as well as signals for the methyl groups. The 13C nuclear magnetic resonance spectrum provides complementary information about the carbon framework of the molecule .
Mass spectrometry is another valuable technique for the characterization of these compounds, providing information about the molecular weight and fragmentation pattern. Liquid chromatography coupled with mass spectrometry (LC/MS) has been used to analyze various triazolopyridine sulfonamides, including derivatives of N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide .
Chromatographic Methods
Chromatographic techniques are essential for both the purification and analysis of N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide. High-performance liquid chromatography can be used to assess the purity of the compound and to monitor the progress of synthetic reactions .
For the analysis of triazolopyridine sulfonamides, reversed-phase high-performance liquid chromatography with ultraviolet detection is commonly employed. The choice of mobile phase and column depends on the specific compound being analyzed, but typically involves a mixture of water and an organic solvent such as acetonitrile or methanol, often containing an acidic modifier such as formic acid or trifluoroacetic acid .
Thin-layer chromatography is another useful technique for monitoring reactions and performing preliminary purity assessments. Various solvent systems can be used, depending on the polarity of the compound and the specific impurities being separated .
X-ray Crystallography and Computational Methods
Computational methods, such as molecular docking and quantum chemical calculations, complement experimental techniques by providing insights into the interactions between triazolopyridine sulfonamides and their biological targets. These methods can be used to predict the binding mode of the compounds and to estimate their binding affinity, helping to guide the design of more potent and selective derivatives .
For example, virtual screening and molecular docking methods have been used to identify potential antimalarial agents from a library of triazolopyridine compounds bearing a sulfonamide fragment, using falcipain-2 as a target enzyme . These computational approaches can significantly accelerate the drug discovery process by allowing for the rapid evaluation of large numbers of compounds before synthesis and biological testing.
Future Research Directions and Applications
Drug Development Prospects
N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide and related compounds represent promising starting points for the development of novel therapeutic agents. The established antimalarial activity of triazolopyridine sulfonamides, coupled with the urgent need for new treatments due to increasing drug resistance in malaria parasites, positions these compounds as valuable candidates for further development .
The drug development process for triazolopyridine sulfonamides would involve several key steps:
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Lead optimization: Modification of the structure of N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide to enhance its potency, selectivity, and pharmacokinetic properties.
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Preclinical studies: Evaluation of optimized compounds in in vitro and in vivo models to assess their efficacy, safety, and pharmacokinetic profile.
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Clinical trials: Testing of the most promising candidates in humans to establish their safety, efficacy, and optimal dosing regimen.
The development of triazolopyridine sulfonamides as antimalarial agents would need to address several challenges, including optimizing selectivity for parasite targets over human homologs, ensuring adequate bioavailability and tissue distribution, and mitigating potential toxicity concerns.
Exploration of Additional Therapeutic Applications
While the antimalarial activity of triazolopyridine sulfonamides has been the primary focus of research, the versatility of this scaffold suggests potential applications in other therapeutic areas. The structural similarities between N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide and compounds known to possess antiviral, antibacterial, anti-inflammatory, and other activities warrant further investigation .
For example, triazolopyridine compounds bearing sulfonamide substituents have been studied for their potential in the treatment of cystic fibrosis . The exploration of additional therapeutic applications would involve screening N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide and its derivatives against a range of targets and disease models to identify new potential indications.
The development of triazolopyridine sulfonamides for additional therapeutic applications would benefit from a deeper understanding of their mechanisms of action and the specific structural features that determine their activity against different targets.
Advanced Synthetic Approaches
The development of more efficient and versatile synthetic methods for N-(3,5-dimethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide and related compounds would facilitate their further investigation and potential commercial development. Advanced synthetic approaches could include:
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One-pot multi-component reactions that allow for the rapid assembly of the triazolopyridine core.
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Flow chemistry techniques that enable continuous processing and scaling up of reactions.
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Green chemistry approaches that minimize the use of hazardous reagents and reduce environmental impact.
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Solid-phase synthesis methods that facilitate the creation of libraries of triazolopyridine sulfonamides for high-throughput screening.
These advanced synthetic approaches would contribute to the more efficient exploration of structure-activity relationships and the identification of optimized compounds with enhanced biological activity.
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